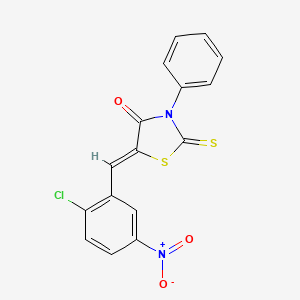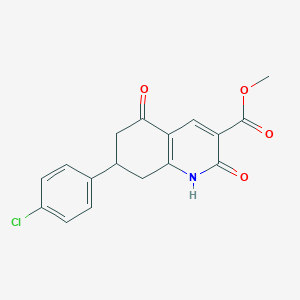
5-(2-chloro-5-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
説明
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves Knoevenagel condensation reactions, starting from appropriate thiazolidinone precursors and aldehydes. For instance, a novel series of 2-hydrazolyl-3-phenyl-5-(4-nitrobenzylidene)-4-thiazolidinone substituted derivatives were synthesized, highlighting the versatility of thiazolidinone scaffolds in chemical synthesis (Góes et al., 2011). Additionally, the synthesis and anticancer activity evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones further demonstrate the chemical reactivity and potential therapeutic applications of these compounds (Buzun et al., 2021).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied using various spectroscopic and theoretical methods. Experimental and theoretical spectroscopic studies, including FT-IR, NMR spectroscopy, and density functional theory (DFT) via time-dependent schema (TD-DFT), have been employed to investigate the molecular structure of these compounds (Djafri et al., 2020). X-ray powder diffraction (XRPD) and DFT studies have also contributed to understanding the solid-state structure of thiazolidinone derivatives (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a range of chemical reactions, underlining their reactivity and utility in synthetic chemistry. For example, the synthesis and supramolecular self-assembly of thioxothiazolidinone derivatives driven by H-bonding and diverse π–hole interactions highlight the compounds' ability to form complex molecular assemblies (Andleeb et al., 2017).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituents. Spectroscopic identification, structural features, and molecular docking studies provide insight into the compounds' electronic properties and intermolecular interactions (Shanmugapriya et al., 2022).
Chemical Properties Analysis
The chemical properties of 5-(2-chloro-5-nitrobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and related compounds, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical environments, are crucial for their application in synthesis and medicinal chemistry. Studies on the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents exemplify the exploration of these compounds' chemical properties and their potential therapeutic uses (Samadhiya et al., 2014).
科学的研究の応用
Synthesis and Biological Evaluation
Antitubercular and Antimicrobial Agents : A study by Samadhiya et al. (2014) synthesized a series of derivatives starting from 2-amino-5-nitrothiazole and evaluated their antibacterial, antifungal, and antitubercular activities. These compounds, including derivatives of the mentioned chemical structure, showed promising biological activities, suggesting their potential as therapeutic agents against bacterial and fungal infections, as well as tuberculosis (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Supramolecular Self-Assembly : Andleeb et al. (2017) investigated the supramolecular assembly of thioxothiazolidinone derivatives, analyzing their structure through experimental and theoretical methods. The study highlighted the role of noncovalent interactions in stabilizing three-dimensional supramolecular frameworks, which could be essential for the development of new materials and molecular devices (Andleeb, Khan, Bauzá, Tahir, Simpson, Hameed, & Frontera, 2017).
Anticancer Activity : Buzun et al. (2021) synthesized a series of thiazolidinone derivatives and screened them for anticancer activity against various cancer cell lines. One compound, in particular, showed significant antimitotic activity and low toxicity toward normal human blood lymphocytes, demonstrating the potential of these derivatives as anticancer agents (Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).
特性
IUPAC Name |
(5Z)-5-[(2-chloro-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3S2/c17-13-7-6-12(19(21)22)8-10(13)9-14-15(20)18(16(23)24-14)11-4-2-1-3-5-11/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBIMMTGQTCBB-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4614001.png)
![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4614009.png)
![N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4614014.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)
![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)
![7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4614034.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)

![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)
![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)
![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)